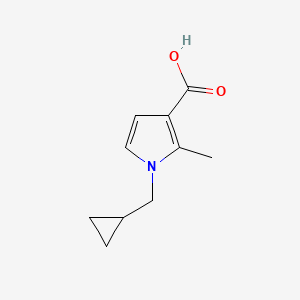
1-(Cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid” is a pyrrole derivative with a cyclopropylmethyl group at the 1-position and a carboxylic acid group at the 3-position . Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom . The cyclopropyl group is a three-membered ring structure derived from cyclopropane .
Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .Aplicaciones Científicas De Investigación
Biological Activities and Synthesis
1-(Cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid and its derivatives show a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These compounds have been isolated from natural sources, such as plants and microorganisms, and their synthesis strategies have been explored extensively. For example, the compound 1-aminocyclopropane-1-carboxylic acid, which contains the cyclopropane moiety, is a key ethylene precursor in higher plants (Coleman & Hudson, 2016). Additionally, the synthesis of various derivatives, like the fluorinated analog of 1-aminocyclopropane carboxylic acid, is of significant interest due to their potential biological applications (Sloan & Kirk, 1997).
Chemical Synthesis and Properties
The chemical synthesis of derivatives related to 1-(Cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid has been a subject of research, exploring various synthetic routes and properties. For instance, the reductive alkylation of methylpyrrole carboxylic esters, which are structurally related, has been studied for creating derivatives like dimethylpyrroles (Roomi & Macdonald, 1970). Another study on the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid provides insights into the creation of isotopically labeled compounds for research purposes (Ramalingam, Kalvin, & Woodard, 1984).
Applications in Plant Science
In plant science, derivatives like 1-aminocyclopropane-1-carboxylic acid are crucial for understanding ethylene biosynthesis and its role in plant growth and development. Studies have shown that these compounds are central to ethylene biosynthesis, with variations in their synthesis affecting plant responses to environmental stimuli (Vanderstraeten & Van Der Straeten, 2017). Another aspect of research is the exploration of ACC (1-aminocyclopropane-1-carboxylic acid) as an ethylene-independent growth regulator in plants (Polko & Kieber, 2019).
Mecanismo De Acción
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
It’s worth noting that many indole derivatives interact with their targets by binding to them, which results in changes in the targets’ functions . This interaction can lead to various biological activities, depending on the specific targets and the nature of the changes .
Biochemical Pathways
It’s known that cyclopropane biosynthesis, a process that could be related to this compound due to its cyclopropyl group, can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not . The affected pathways and their downstream effects would depend on the specific targets of the compound and how it interacts with them.
Result of Action
It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects would depend on the specific targets of the compound and how it interacts with them.
Action Environment
Environmental factors can have a significant impact on the action, efficacy, and stability of a compound. Factors such as light, temperature, oxygen availability, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBFIJSHWORKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464955.png)
![4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2464956.png)
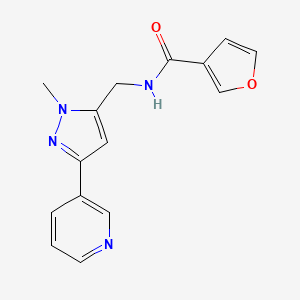
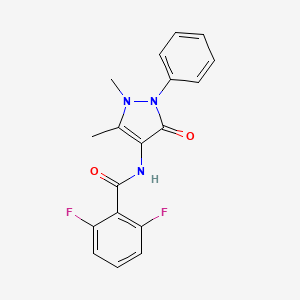
![3-Methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2464961.png)


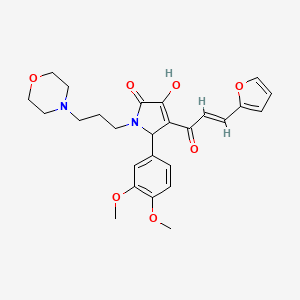
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)

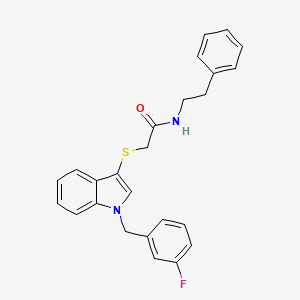

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)